1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole, also known as 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol, is a compound with significant pharmaceutical relevance. Its chemical structure features a pyrrole ring fused with a benzimidazole moiety, which contributes to its biological activity. This compound is primarily recognized as an intermediate in the synthesis of various pharmaceuticals, including ilaprazole, a medication used for treating gastric disorders.
The compound has a CAS number of 172152-53-3 and a molecular formula of C11H9N3S, with a molecular weight of approximately 215.27 g/mol. It is classified under heterocyclic compounds due to its incorporation of nitrogen-containing rings. The compound is categorized as a pharmaceutical intermediate, making it essential in drug development processes.
The synthesis of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole typically involves the reaction of 5-amino-1H-benzimidazole-2-thiol with pyrrole under controlled conditions. A common laboratory method includes:
This method has been reported to yield approximately 85% of the desired compound when optimized properly .
The molecular structure of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole can be represented by its SMILES notation: C1(=S)NC2=CC=C(N3C=CC=C3)C=C2N1
. The InChIKey for this compound is YYXGYVYKGRUILQ-UHFFFAOYSA-N.
Key structural features include:
The compound participates in various chemical reactions typical for heterocycles, including:
These reactions are crucial for further functionalization and modification of the compound for specific pharmaceutical applications .
The mechanism of action for 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole primarily involves its interaction with biological targets such as enzymes or receptors. The presence of nitrogen atoms in its structure allows it to participate in hydrogen bonding and coordinate with metal ions, enhancing its binding affinity to target sites.
Research indicates that this compound may influence pathways related to gastric acid secretion and other gastrointestinal functions due to its role as an intermediate in drugs like ilaprazole .
The primary application of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole lies in its role as a pharmaceutical intermediate. It is utilized in the synthesis of drugs aimed at treating gastric disorders, particularly those involving proton pump inhibition. Additionally, due to its unique structural properties, it may find applications in developing new therapeutic agents targeting various biological pathways .
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1